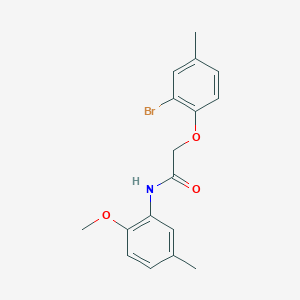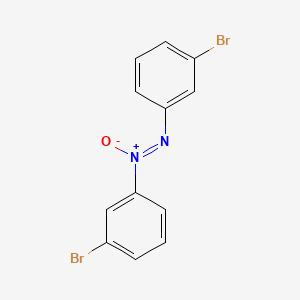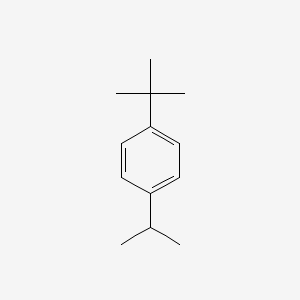![molecular formula C21H22N4O B14163398 2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline CAS No. 4903-64-4](/img/structure/B14163398.png)
2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the methoxyphenyl and pentyl groups in its structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with pentylamine in the presence of a suitable catalyst to form the intermediate. This intermediate is then cyclized with a quinoxaline derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized side chains.
Reduction: Formation of reduced imidazoquinoxaline derivatives.
Substitution: Formation of halogenated imidazoquinoxaline derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. It can bind to DNA and interfere with its replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-3-pentylimidazo[4,5-b]quinoxaline
- 2-(4-Chlorophenyl)-3-pentylimidazo[4,5-b]quinoxaline
- 2-(4-Methoxyphenyl)-3-ethylimidazo[4,5-b]quinoxaline
Uniqueness
2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline is unique due to the presence of the methoxy group, which enhances its solubility and bioavailability. The pentyl group also contributes to its lipophilicity, making it more effective in penetrating cell membranes .
Propriétés
Numéro CAS |
4903-64-4 |
|---|---|
Formule moléculaire |
C21H22N4O |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C21H22N4O/c1-3-4-7-14-25-20(15-10-12-16(26-2)13-11-15)24-19-21(25)23-18-9-6-5-8-17(18)22-19/h5-6,8-13H,3-4,7,14H2,1-2H3 |
Clé InChI |
XKQDFZOPQMCPEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)
![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)



![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)


![2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14163394.png)
![1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene](/img/structure/B14163396.png)


![4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione](/img/structure/B14163402.png)
